3-Methyl-7-phenyl-4-(thiophen-3-yl)-4,6,7,8-tetrahydro[1,2]oxazolo[5,4-b]quinolin-5-ol
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Overview
Description
3-METHYL-7-PHENYL-4-(THIOPHEN-3-YL)-4H,5H,6H,7H,8H,9H-[1,2]OXAZOLO[5,4-B]QUINOLIN-5-ONE is a complex heterocyclic compound that features a unique combination of quinoline, oxazole, and thiophene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-METHYL-7-PHENYL-4-(THIOPHEN-3-YL)-4H,5H,6H,7H,8H,9H-[1,2]OXAZOLO[5,4-B]QUINOLIN-5-ONE typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of a quinoline derivative with an oxazole precursor under acidic or basic conditions. The thiophene ring is often introduced through a cyclization reaction involving sulfur-containing reagents .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance the efficiency and reduce the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
3-METHYL-7-PHENYL-4-(THIOPHEN-3-YL)-4H,5H,6H,7H,8H,9H-[1,2]OXAZOLO[5,4-B]QUINOLIN-5-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halogenating agents, nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce partially or fully hydrogenated derivatives .
Scientific Research Applications
3-METHYL-7-PHENYL-4-(THIOPHEN-3-YL)-4H,5H,6H,7H,8H,9H-[1,2]OXAZOLO[5,4-B]QUINOLIN-5-ONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Mechanism of Action
The mechanism of action of 3-METHYL-7-PHENYL-4-(THIOPHEN-3-YL)-4H,5H,6H,7H,8H,9H-[1,2]OXAZOLO[5,4-B]QUINOLIN-5-ONE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds with similar thiophene rings, such as suprofen and articaine, which have pharmacological properties.
Quinoline Derivatives: Compounds like chloroquine and quinine, known for their antimalarial activity.
Oxazole Derivatives: Compounds such as oxaprozin, used as anti-inflammatory agents.
Uniqueness
The uniqueness of 3-METHYL-7-PHENYL-4-(THIOPHEN-3-YL)-4H,5H,6H,7H,8H,9H-[1,2]OXAZOLO[5,4-B]QUINOLIN-5-ONE lies in its multi-ring structure, which combines the properties of quinoline, oxazole, and thiophene rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C21H18N2O2S |
---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
3-methyl-7-phenyl-4-thiophen-3-yl-6,7,8,9-tetrahydro-4H-[1,2]oxazolo[5,4-b]quinolin-5-one |
InChI |
InChI=1S/C21H18N2O2S/c1-12-18-19(14-7-8-26-11-14)20-16(22-21(18)25-23-12)9-15(10-17(20)24)13-5-3-2-4-6-13/h2-8,11,15,19,22H,9-10H2,1H3 |
InChI Key |
WYOPRJGCNBLOIK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC2=C1C(C3=C(N2)CC(CC3=O)C4=CC=CC=C4)C5=CSC=C5 |
Origin of Product |
United States |
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